2-Methylfluorene
Overview
Description
2-Methylfluorene, also known as this compound, is a useful research compound. Its molecular formula is C14H12 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90365. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis : Chardonnens and Noël (1973) described the formylation of 2-methylfluorene, which can be converted into known compounds like 2,7-dimethyl-fluorene (Chardonnens & Noël, 1973).
Mutagenic Activity and Cancer Research : LaVoie et al. (1985) found that methylated fluorenes, including this compound, show mutagenic activity and can inactivate tumor initiators in mouse skin (LaVoie et al., 1985).
Photoredox Catalysis : Yu, Xu, and Qing (2016) discussed the use of methyl fluorosulfonyldifluoroacetate in photoredox catalysis, providing various carbomethoxydifluoromethylated products, which is relevant to the broader family of fluorenes (Yu, Xu, & Qing, 2016).
Liquid Scintillation Properties : Barnett et al. (1959) reported that 2-aryl- and 2,7-diarylfluorenes, which include derivatives of this compound, exhibit excellent liquid scintillation properties (Barnett et al., 1959).
Genotoxicity and Carcinogenicity : Heflich and Neft (1994) explored the genotoxicity and carcinogenicity of compounds like 2-acetylaminofluorene and 2-aminofluorene, which are structurally related to this compound (Heflich & Neft, 1994).
Carcinogenic Activity Studies : Miller et al. (1961) studied N-hydroxy-2-acetylaminofluorene, a major metabolite of 2-acetylaminofluorene, which is closely related to this compound, in the context of increased carcinogenic activity in rats (Miller, Miller, & Hartmann, 1961).
Mechanism of Action
Target of Action
This compound, like many other polycyclic aromatic hydrocarbons, is likely to interact with various cellular components, potentially influencing multiple biochemical processes .
Mode of Action
It is known that polycyclic aromatic hydrocarbons can interact with cellular components, potentially leading to changes in cellular function .
Biochemical Pathways
strain SMT-1 identified several intermediates, suggesting that 2-Methylfluorene might be metabolized through similar pathways .
Pharmacokinetics
Based on its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body
Result of Action
Polycyclic aromatic hydrocarbons, in general, can cause a variety of cellular effects, including changes in cell function and potential toxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with cellular components .
Properties
IUPAC Name |
2-methyl-9H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)14/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJHJMAZNPASHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073943 | |
Record name | 2-Methylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430-97-3, 26914-17-0 | |
Record name | 2-Methyl-9H-fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1430-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylfluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001430973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl-9H-fluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Fluorene, 2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Methylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-methylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUC7EB9MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the methyl group in 2-Methylfluorene influence its reactivity compared to unsubstituted fluorene?
A1: The methyl group in this compound introduces both electronic and steric effects that can impact its reactivity. For instance, the methyl group is electron-donating, which can influence the electron density of the fluorene ring system and impact reactions like electrophilic aromatic substitution. Additionally, the methyl group can introduce steric hindrance, potentially affecting the approach of reactants and influencing reaction rates and selectivity. [, ]
Q2: Can you provide an example of a reaction where the methyl group in this compound plays a crucial role?
A2: In the formylation of this compound using the Rieche method, the methyl group directs the incoming formyl group to the 7-position of the fluorene ring system, resulting in the formation of 2-Methyl-7-fluorenecarbaldehyde. This regioselectivity is likely due to a combination of electronic and steric factors introduced by the methyl substituent. [] This specific positioning of the formyl group could be crucial for further synthetic transformations or for the biological activity of the resulting molecule.
Q3: Has this compound been used in the synthesis of more complex molecules?
A3: Yes, this compound serves as a building block in the synthesis of various indenofluorene derivatives. For example, it can be reacted with specific acid chlorides, followed by cyclization and reduction steps, to generate methyl derivatives of cis-fluorénacène, trans-fluorénacène, and trans-fluorénaphène. These complex polycyclic aromatic hydrocarbons are of interest for their potential applications in materials science and organic electronics. []
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